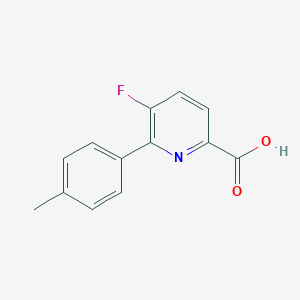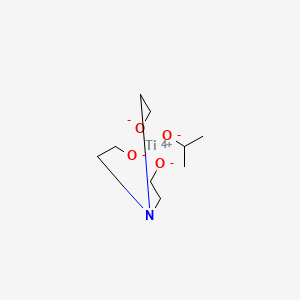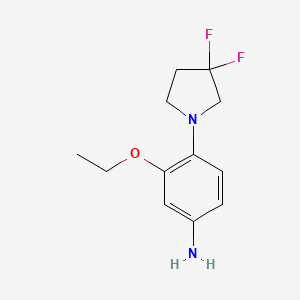
4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two fluorine atoms and an ethoxy group attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 3,3-difluoropyrrolidine with an appropriate aniline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of temperature, pressure, and reaction time to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can serve as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
3,3-Difluoropyrrolidin-1-yl { (2 S,4 S)-4- [4- (pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-butanamide
Uniqueness: 4-(3,3-Difluoropyrrolidin-1-yl)-3-ethoxyaniline stands out due to its specific structural features, such as the presence of the ethoxy group and the difluorinated pyrrolidine ring
Properties
Molecular Formula |
C12H16F2N2O |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-ethoxyaniline |
InChI |
InChI=1S/C12H16F2N2O/c1-2-17-11-7-9(15)3-4-10(11)16-6-5-12(13,14)8-16/h3-4,7H,2,5-6,8,15H2,1H3 |
InChI Key |
UQRKCWFRDGRMJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)N2CCC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5',5'-Dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B15340116.png)
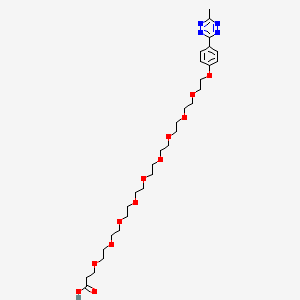
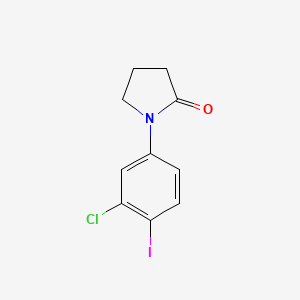
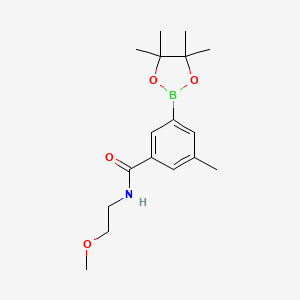
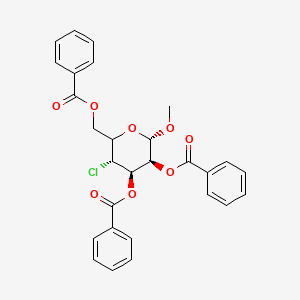
![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
